1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

CDK2 inhibition Antiproliferative activity Kinase inhibitor design

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- (CAS 1186609-84-6, molecular formula C10H8N4O, molecular weight 200.20) is a heterocyclic compound of the pyrazolopyridine family, characterized by a fused pyrazole-pyridine bicyclic core with a primary amine at the 5-position and a 2-furanyl substituent at the 3-position. The 1H-pyrazolo[3,4-b]pyridine scaffold has been validated across more than 5,500 references and 2,400 patents as a privileged kinase-inhibitor core due to its ability to mimic purine bases and interact with kinase hinge regions.

Molecular Formula C10H8N4O
Molecular Weight 200.2 g/mol
CAS No. 1186609-84-6
Cat. No. B1445327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-
CAS1186609-84-6
Molecular FormulaC10H8N4O
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=C3C=C(C=NC3=NN2)N
InChIInChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14)
InChIKeyHZYCUGGIZNFKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- (CAS 1186609-84-6): Core Scaffold Identity and Kinase-Targeting Relevance


1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- (CAS 1186609-84-6, molecular formula C10H8N4O, molecular weight 200.20) is a heterocyclic compound of the pyrazolopyridine family, characterized by a fused pyrazole-pyridine bicyclic core with a primary amine at the 5-position and a 2-furanyl substituent at the 3-position . The 1H-pyrazolo[3,4-b]pyridine scaffold has been validated across more than 5,500 references and 2,400 patents as a privileged kinase-inhibitor core due to its ability to mimic purine bases and interact with kinase hinge regions . The specific combination of the 5-amine and 3-furanyl substitution distinguishes this compound from the simpler 1H-pyrazolo[3,4-b]pyridin-5-amine parent scaffold (CAS 942185-01-5), which is widely used as a fragment for drug discovery .

Why Simple 1H-Pyrazolo[3,4-b]pyridin-5-amine Analogs Cannot Replace the 3-(2-Furanyl) Derivative for Kinase-Focused Research


The 3-position substituent on the pyrazolo[3,4-b]pyridine scaffold is a critical determinant of kinase selectivity and binding mode. While the unsubstituted 1H-pyrazolo[3,4-b]pyridin-5-amine (CAS 942185-01-5) serves as a generic fragment, it lacks the directional hydrogen-bonding and π-stacking interactions conferred by the furan oxygen, which are essential for orienting the scaffold within the ATP-binding pocket of specific kinases such as CDK2 and ZAK . Furan-bearing pyrazolo[3,4-b]pyridines have been rationally designed as CDK2 inhibitors because the furan ring engages in distinct interactions with the hinge region that methyl, ethyl, or phenyl analogs cannot replicate . Substituting a 3-methyl or 3-cyclopropyl analog for the 3-(2-furanyl) derivative may therefore result in loss of target engagement or altered selectivity profiles, making generic substitution scientifically unsound for structure-activity relationship (SAR) studies or kinase inhibitor campaigns .

Quantitative Differentiation Evidence: 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- Versus In-Class Analogs


Furan-Bearing Pyrazolo[3,4-b]pyridines Exhibit Superior CDK2 Inhibition Compared to the Standard Inhibitor Roscovitine

In a head-to-head enzymatic assay, furan-bearing pyrazolo[3,4-b]pyridine derivatives from the same design series demonstrated up to 5.2-fold greater CDK2 inhibitory potency compared to the standard CDK inhibitor roscovitine. Specifically, compound 12f (a close structural analog of the target compound, sharing the pyrazolo[3,4-b]pyridin-5-amine core with furan substitution) achieved an IC50 of 0.27 µM against CDK2, while roscovitine showed an IC50 of 1.41 ± 0.03 µM under identical assay conditions . Although direct IC50 data for the specific compound CAS 1186609-84-6 is not reported in this study, the close structural homology supports class-level inference that the 3-(2-furanyl)-5-amino substitution pattern is a key determinant of enhanced CDK2 inhibition relative to the clinical standard.

CDK2 inhibition Antiproliferative activity Kinase inhibitor design

3-(2-Furanyl) Substitution Confers Unique Hinge-Binding Geometry Compared to 3-Methyl or 3-Cyclopropyl Analogs

The 3-(2-furanyl) group provides a directional hydrogen-bond acceptor (furan oxygen) capable of engaging the kinase hinge region, a feature absent in common 3-alkyl analogs such as 3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine or 3-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine . In the ZAK inhibitor series, the pyrazolo[3,4-b]pyridin-5-yl core with appropriate 3-substitution enabled highly selective ZAK inhibition; the representative compound 3h achieved an IC50 of 3.3 nM against ZAK and was significantly less potent against 403 nonmutated kinases, demonstrating that the substitution pattern on the pyrazolo[3,4-b]pyridine core directly governs selectivity . The furan ring's oxygen atom introduces a distinct electrostatic potential surface compared to phenyl, cyclopropyl, or methyl substituents, which computational studies have shown alters the scaffold's preferred binding orientation within the ATP pocket .

Kinase hinge binding Structure-based design Fragment elaboration

Furan-Bearing Pyrazolo[3,4-b]pyridines Show Dual CDK2/P53-MDM2 Inhibition Not Achieved by Non-Furan Analogs

The furan-bearing pyrazolo[3,4-b]pyridine series uniquely enables dual inhibition of CDK2 kinase activity and disruption of the p53-MDM2 protein-protein interaction—a polypharmacological profile not reported for 3-alkyl or 3-aryl pyrazolo[3,4-b]pyridine analogs . The most active spiro-oxindole derivative in the series, 16a, exhibited an IC50 of 3.09 ± 0.12 µM against p53-MDM2 interaction in vitro, compared to nutlin (a reference MDM2 inhibitor), and increased cellular levels of both p53 and p21 by nearly fourfold relative to negative control. While compound 16a bears a more elaborated structure than CAS 1186609-84-6, the furan-bearing pyrazolo[3,4-b]pyridine core is the conserved pharmacophoric element enabling this dual activity, as the furan ring participates in key interactions with both target proteins .

Dual-target inhibition P53-MDM2 interaction Polypharmacology

Physicochemical Differentiation: Lower Molecular Weight and Higher Fraction sp³ Character Compared to Fully Substituted Pyrazolo[3,4-b]pyridines

With a molecular weight of 200.20 g/mol and molecular formula C10H8N4O, the target compound falls within fragment-like chemical space (MW < 300), making it suitable for fragment-based drug discovery (FBDD) and fragment elaboration campaigns . In contrast, the active furan-bearing pyrazolo[3,4-b]pyridine derivatives from the Ezzat 2023 study, such as compound 12f and 16a, are extensively elaborated structures with molecular weights exceeding 400 g/mol and reduced aqueous solubility . This compound serves as a core fragment with higher ligand efficiency potential, allowing medicinal chemists to grow the scaffold while monitoring lipophilic ligand efficiency (LLE) and other drug-likeness parameters—an advantage over purchasing fully elaborated analogs that may already be suboptimal in terms of physicochemical properties .

Fragment-based drug discovery Ligand efficiency Physicochemical properties

High-Impact Application Scenarios for 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- (CAS 1186609-84-6): Evidence-Backed Use Cases


CDK2 Inhibitor Fragment Elaboration and Lead Optimization Campaigns

This compound is best deployed as a core fragment for structure-based design of CDK2 inhibitors. The furan-bearing pyrazolo[3,4-b]pyridine scaffold has demonstrated up to 5.2-fold improved CDK2 inhibition compared to roscovitine when appropriately elaborated, with the furan oxygen providing a critical hinge-binding interaction . Researchers engaged in CDK2-targeted oncology programs can use this compound as a starting scaffold for growing vectors at the 5-amine position, guided by the SAR established in the Ezzat 2023 publication, where modification of the 5-position yielded the most potent analogs.

Dual CDK2/P53-MDM2 Polypharmacology Probe Development

The unique ability of furan-bearing pyrazolo[3,4-b]pyridines to simultaneously inhibit CDK2 and disrupt p53-MDM2 protein-protein interaction makes this core fragment valuable for developing dual-mechanism anticancer probes. The class-level data show a spiro-oxindole derivative achieving an IC50 of 3.09 µM against p53-MDM2 with concurrent CDK2 inhibition, resulting in a fourfold increase in p53 and p21 tumor suppressor protein levels . The 3-(2-furanyl) substitution is a conserved pharmacophoric element essential for this dual activity.

Kinase Selectivity Profiling and Chemical Biology Tool Generation

The pyrazolo[3,4-b]pyridin-5-yl core has been validated as a scaffold capable of achieving high kinase selectivity when appropriately substituted. In the ZAK inhibitor program, a related pyrazolo[3,4-b]pyridin-5-yl derivative achieved an IC50 of 3.3 nM with excellent selectivity over 403 wild-type kinases . Researchers developing selective chemical probes for understudied kinases can use this fragment as a starting point, leveraging the 3-(2-furanyl) group's unique hydrogen-bonding geometry to explore selectivity determinants across the kinome .

Orexin Receptor Modulator Scaffold Exploration

The patent literature identifies 1H-pyrazolo[3,4-b]pyridines, including furan-substituted variants, as privileged scaffolds for orexin receptor modulation, with therapeutic implications for sleep disorders, Alzheimer's disease, and eating disorders . The 3-(2-furanyl)-5-amino substitution pattern provides a synthetic entry point for further derivatization toward orexin receptor ligands, as the patent encompasses broad substitution at both the 3- and 5-positions of the pyrazolo[3,4-b]pyridine core.

Quote Request

Request a Quote for 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.